molecular formula C12H18Cl2N2O B6241707 3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride CAS No. 2377033-20-8

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Cat. No. B6241707
CAS RN: 2377033-20-8
M. Wt: 277.2
InChI Key:
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Description

Molecular Structure Analysis

The compound likely has a complex 3D structure due to its bicyclic nature. The presence of nitrogen atoms could introduce additional complexity due to their ability to form multiple bonds and exist in different oxidation states. The methoxyphenyl group is likely to contribute to the compound’s overall polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the nitrogen sites or the aromatic ring. The methoxy group on the phenyl ring could potentially be a site for electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. As a salt, it is likely to be polar and may be soluble in water .

Future Directions

The study and application of novel bicyclic compounds are active areas of research in medicinal chemistry and materials science. Depending on its properties, “3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride” could potentially be studied for various applications in these fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves the reaction of 4-methoxyaniline with 1,3-cyclohexadiene in the presence of sodium hydride to form 3-(4-methoxyphenyl)cyclohex-2-en-1-one. This intermediate is then reacted with 1,5-diazabicyclo[3.1.0]hexane in the presence of trifluoroacetic acid to form the final product.", "Starting Materials": [ "4-methoxyaniline", "1,3-cyclohexadiene", "sodium hydride", "1,5-diazabicyclo[3.1.0]hexane", "trifluoroacetic acid" ], "Reaction": [ "Step 1: 4-methoxyaniline is reacted with 1,3-cyclohexadiene in the presence of sodium hydride to form 3-(4-methoxyphenyl)cyclohex-2-en-1-one.", "Step 2: 3-(4-methoxyphenyl)cyclohex-2-en-1-one is reacted with 1,5-diazabicyclo[3.1.0]hexane in the presence of trifluoroacetic acid to form 3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride." ] }

CAS RN

2377033-20-8

Product Name

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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